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molecular formula C16H13NO B8792372 6-Methyl-3-phenyl-2-quinolinol CAS No. 73108-78-8

6-Methyl-3-phenyl-2-quinolinol

Cat. No. B8792372
M. Wt: 235.28 g/mol
InChI Key: NPJHPAJCPQPETE-UHFFFAOYSA-N
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Patent
US06593342B1

Procedure details

0.41 ml (5.3 mmol, 1.5 eq) of N,N-dimethylformamide is added dropwise to 3.3 ml (25 mmol, 7 eq) of POCl3, under a nitrogen atmosphere and at −30° C. The medium is stirred for 15 min at −30° C. and 800 mg of amide 47 (3.5 mmol) are then added. The reaction mixture is warmed to room temperature with stirring and the reaction is then heated at 75° C. for 1.5 h. At the end of the reaction, this solution is poured onto crushed ice, neutralized with aqueous 30% ammonia solution and then extracted with dichloromethane. The organic phase is dried over MgSO4 and then evaporated. The residue obtained is dissolved in 5.4 ml of glacial acetic acid and 0.2 ml of water and the final solution is then refluxed for 3 h. The acetic acid is evaporated off. The residue is dissolved in water, neutralized with 25% sodium hydroxide solution and then finally extracted with dichloromethane. The organic phase is dried over MgSO4 and then evaporated under reduced pressure. The residue is taken up in ethyl acetate, which brings about precipitation of the final product. The crystals thus obtained are filtered off to give 80 mg (10%) of compound 48.
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C=O.O=P(Cl)(Cl)Cl.[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:27])[CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:14][CH:13]=1.N>C(O)(=O)C.O>[CH3:11][C:12]1[CH:17]=[C:16]2[C:15](=[CH:14][CH:13]=1)[NH:18][C:19](=[O:27])[C:20]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)=[CH:1]2

Inputs

Step One
Name
Quantity
0.41 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
3.3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)NC(CC1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
5.4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The medium is stirred for 15 min at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to room temperature
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is then heated at 75° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
ADDITION
Type
ADDITION
Details
this solution is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
The acetic acid is evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
finally extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
which brings about precipitation of the final product
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
FILTRATION
Type
FILTRATION
Details
are filtered off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C=C2C=C(C(NC2=CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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